molecular formula C18H12O B14243533 8-Methylpyrene-1-carbaldehyde CAS No. 493040-18-9

8-Methylpyrene-1-carbaldehyde

Cat. No.: B14243533
CAS No.: 493040-18-9
M. Wt: 244.3 g/mol
InChI Key: QHOUITFBIHDLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methylpyrene-1-carbaldehyde is an organic compound with the molecular formula C₁₈H₁₂O It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features a methyl group at the 8th position and an aldehyde group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Methylpyrene-1-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of 8-methylpyrene using Vilsmeier-Haack reaction conditions. This reaction typically employs N-methylformanilide and phosphorus oxychloride as reagents .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 8-Methylpyrene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the pyrene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or nitronium ions under acidic conditions.

Major Products:

    Oxidation: 8-Methylpyrene-1-carboxylic acid.

    Reduction: 8-Methylpyrene-1-methanol.

    Substitution: Various substituted pyrene derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 8-methylpyrene-1-carbaldehyde largely depends on its chemical structure and the functional groups present. The aldehyde group can form Schiff bases with amines, which are useful in various biochemical applications. The pyrene core allows for strong π-π interactions, making it useful in the development of materials with enhanced electronic properties .

Comparison with Similar Compounds

    1-Pyrenecarboxaldehyde: Similar structure but lacks the methyl group at the 8th position.

    8-Methylpyrene: Lacks the aldehyde group at the 1st position.

    Pyrene-1-carboxylic acid: An oxidized form of 1-pyrenecarboxaldehyde.

Uniqueness: 8-Methylpyrene-1-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a versatile compound in various fields of research .

Properties

CAS No.

493040-18-9

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

IUPAC Name

8-methylpyrene-1-carbaldehyde

InChI

InChI=1S/C18H12O/c1-11-2-3-12-4-5-13-6-7-14(10-19)16-9-8-15(11)17(12)18(13)16/h2-10H,1H3

InChI Key

QHOUITFBIHDLKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C(C=CC4=C3C2=C(C=C1)C=C4)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.